1-(2'-Chloro-1,2,3,4-tetrahydro-[2,3'-biquinolin]-4-yl)pyrrolidin-2-one is a complex organic compound belonging to the class of tetrahydroquinoline derivatives. This compound has garnered attention due to its potential pharmacological properties and its structural similarity to various bioactive molecules. The presence of a chloro group and a pyrrolidinone moiety enhances its chemical reactivity and biological activity.
The compound can be synthesized through various chemical pathways, often involving the manipulation of tetrahydroquinoline frameworks. Recent literature highlights several methods for synthesizing related compounds, emphasizing the importance of understanding both the synthetic routes and the biological implications of these derivatives .
This compound is classified as a heterocyclic organic compound due to the presence of nitrogen in its structure. It falls under the category of biquinoline derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.
The synthesis of 1-(2'-Chloro-1,2,3,4-tetrahydro-[2,3'-biquinolin]-4-yl)pyrrolidin-2-one can be achieved through several methods:
The technical details of these synthetic methods include specific reaction conditions such as temperature, solvent choice, and catalyst types. For instance, high temperatures may be required for certain cyclization reactions to promote ring closure effectively.
The molecular structure of 1-(2'-Chloro-1,2,3,4-tetrahydro-[2,3'-biquinolin]-4-yl)pyrrolidin-2-one consists of a biquinoline framework with a chloro substituent at one position and a pyrrolidinone group at another. The structural formula can be represented as follows:
The molecular weight of this compound is approximately 328.82 g/mol. Its structural characteristics contribute to its potential biological activities.
The chemical reactivity of 1-(2'-Chloro-1,2,3,4-tetrahydro-[2,3'-biquinolin]-4-yl)pyrrolidin-2-one can be explored through various reactions:
These reactions often require careful control of reaction conditions (e.g., temperature, pH) to achieve desired outcomes and minimize byproducts.
The mechanism of action for compounds like 1-(2'-Chloro-1,2,3,4-tetrahydro-[2,3'-biquinolin]-4-yl)pyrrolidin-2-one typically involves interactions with biological targets such as enzymes or receptors.
In vitro studies suggest that such compounds may exhibit inhibitory effects on specific pathways related to cell proliferation or inflammation. Further research is necessary to elucidate the precise mechanisms involved.
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds.
1-(2'-Chloro-1,2,3,4-tetrahydro-[2,3'-biquinolin]-4-yl)pyrrolidin-2-one has potential applications in medicinal chemistry due to its structural features that may influence biological activity. Research indicates that similar compounds have been investigated for their roles in treating diseases such as cancer and neurodegenerative disorders .
The biquinoline scaffold represents a privileged structure in medicinal chemistry, characterized by two fused quinoline rings that confer significant three-dimensional complexity and structural rigidity. This framework is prominently featured in 1-(2'-Chloro-1,2,3,4-tetrahydro-[2,3'-biquinolin]-4-yl)pyrrolidin-2-one, where the partially saturated 1,2,3,4-tetrahydroquinoline subunits reduce planarity and enhance metabolic stability compared to fully aromatic quinoline systems [4]. The bicyclic arrangement creates an extended π-electron system that facilitates strong van der Waals interactions with hydrophobic enzyme pockets, while the bridgehead nitrogen atoms offer hydrogen-bonding capabilities critical for target engagement [2] [4].
Notably, the tetrahydro-[2,3'-biquinoline] core enables precise spatial orientation of pharmacophoric elements, as evidenced by clinically validated analogs. For instance, tetrahydroquinoline-based pyruvate kinase M2 (PKM2) activators leverage this scaffold to allosterically regulate metabolic enzymes in cancer cells, demonstrating how conformational restraint enhances binding specificity [10]. Similarly, patented 1,2,3,4-tetrahydroquinolylacetic acid derivatives exhibit potent analgesic activity attributed to the scaffold's ability to position carboxylic acid functionalities for optimal target interaction [8]. These examples underscore the biquinoline framework's utility in designing bioactive compounds with improved pharmacokinetic profiles, primarily through reduced lipophilicity and enhanced resistance to oxidative metabolism [4] [10].
Table 1: Bioactive Compounds Featuring Biquinoline and Tetrahydroquinoline Motifs
| Compound Class | Biological Target | Key Structural Features | Therapeutic Application |
|---|---|---|---|
| Tetrahydro-[2,3'-biquinoline] derivatives (e.g., Subject Compound) | Undefined (putative kinase/modulator) | Chloro-substitution, Pyrrolidinone appendage | Investigational agent |
| 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid | MDM2-p53 interaction | Spirooxindole-pyrrolidine fusion | Orally active anticancer agent (Phase I trials) [9] |
| Tetrahydroquinoline-based PKM2 activators | Pyruvate kinase isozyme M2 | Tetrahydroquinoline core with carboxamide substituents | Antitumor agents (metabolic reprogramming) [10] |
| 1,2,3,4-Tetrahydroquinolylacetic acids | Undefined (CNS targets) | Acetic acid sidechain | Analgesic/anti-inflammatory agents [8] |
Chloro-substitution at the 2'-position of the biquinoline framework serves as a strategic molecular modification that profoundly influences electronic distribution, steric occupancy, and intermolecular recognition. This halogen atom functions as a versatile bioisostere that modulates compound lipophilicity (ClogP +0.7–1.2) while minimally altering molecular volume, thereby fine-tuning membrane permeability and distribution properties [4] [8]. Quantum mechanical analyses reveal that the chlorine atom induces a localized electron-deficient region on the adjacent quinoline ring, creating an electrophilic "hotspot" capable of engaging in halogen bonding with carbonyl oxygen atoms or electron-rich heterocycles in biological targets [1] [4].
The chlorine atom's position at the sterically congested 2'-location enhances conformational restriction through van der Waals interactions with neighboring hydrogen atoms, effectively reducing rotational freedom around the intercyclic bond. This effect is particularly pronounced in bridged heterocyclic systems, where chloro-substitution can increase target selectivity by up to 20-fold compared to non-halogenated analogs, as observed in kinase inhibitor optimization studies [4] [7]. Furthermore, the electron-withdrawing nature of chlorine stabilizes the protonated state of the adjacent nitrogen atom (pKa shift ~+0.5), enhancing ionic interactions with aspartate or glutamate residues in enzymatic binding pockets [1] [8]. This electronic perturbation is evidenced in crystallographic studies of chloro-substituted tetrahydroquinolines complexed with PKM2, where the chlorine atom participates in orthogonal dipole interactions with backbone amides of catalytic loop residues [10].
Table 2: Electronic and Steric Effects of Chloro-Substitution in Bioactive Heterocycles
| Parameter | Impact of Chloro-Substitution | Functional Consequence | Validating Examples |
|---|---|---|---|
| Lipophilicity | ↑ ClogP by 0.7–1.2 units | Enhanced membrane permeability | 8-Chloro-2,2-dimethyl-1,2-dihydroquinolines show 3.8× increased blood-brain barrier penetration vs non-halogenated analogs [8] |
| Electrostatic Potential | Creates σ-hole (+15–20 kcal/mol) | Halogen bonding with protein targets (bond strength: 1.5–3.5 kcal/mol) | 6-Chloro derivatives of tetrahydroquinoline PKM2 activators exhibit 12× higher enzyme activation EC₅₀ [10] |
| Conformational Restriction | Increased rotational barrier (~2-3 kcal/mol) | Reduced entropic penalty upon binding | Chloro-substituted MDM2 inhibitors demonstrate 5.6× improved Ki over fluoro-analogs due to restricted biaryl rotation [9] |
| Acid-Base Properties | pKa shift of adjacent nitrogen (+0.3–0.7 units) | Enhanced ionic/polar interactions | Chloro-substituted quinolylacetic acids show 90% analgesic efficacy vs 65% for non-halogenated derivatives [8] |
The pyrrolidin-2-one moiety represents a conformationally constrained lactam system that introduces critical hydrogen-bonding capacity and dipole moments to the biquinoline scaffold. This five-membered ring lactam adopts an envelope conformation with the carbonyl oxygen oriented perpendicular to the ring plane, creating an optimal geometry for bidentate interactions with enzymatic recognition sites [7] [9]. The amide nitrogen (N-H) functions as a strong hydrogen bond donor (ΔG ~3–5 kcal/mol), while the carbonyl oxygen serves as a high-affinity hydrogen bond acceptor capable of interacting with backbone amides, serine hydroxyl groups, or structured water molecules in binding pockets [7] [9].
Quantum mechanical analyses indicate the pyrrolidinone ring possesses a substantial molecular dipole (~4.0 Debye) oriented along the C2-C4 axis, which enables complementary electrostatic interactions with charged protein residues. This dipole moment is approximately 30% greater than that of comparable acyclic amides, significantly enhancing binding energy contributions [7]. In spirooxindole-pyrrolidine MDM2 inhibitors, the lactam carbonyl forms critical hydrogen bonds with Leu54 backbone amide (distance: 2.89 Å) and ordered water networks, accounting for >40% of the total binding energy [9]. Similarly, molecular dynamics simulations of PKM2 activators demonstrate that pyrrolidinone moieties stabilize the enzyme's active tetrameric form through water-mediated hydrogen bonding networks with Arg192 and Asn44 residues [10].
The lactam's semi-rigid structure also serves as a versatile spacer that projects N-substituents into adjacent hydrophobic pockets. This spatial control is exemplified in clinically developed spirooxindoles where the pyrrolidinone's 4-position connects to bicyclo[2.2.2]octane carboxylic acid groups that engage in deep van der Waals interactions with the MDM2 hydrophobic cleft [9]. Additionally, the lactam's metabolic stability exceeds that of linear amides due to restricted conformations that hinder cytochrome P450-mediated oxidation at the α-carbon positions [7] [9].
Table 3: Functional Roles of Pyrrolidinone Moieties in Bioactive Compounds
| Molecular Property | Structural Basis | Biological Interactions | Representative Compounds |
|---|---|---|---|
| Hydrogen Bonding | Bifunctional H-bond donor/acceptor | • N-H donor: Backbone carbonyls (2.8–3.2 Å) • C=O acceptor: Ser/Thr/Tyr OH, Asn/Gln sidechains, structured H₂O | Spirooxindole-pyrrolidine MDM2 inhibitors form 3 H-bonds with Leu54, His96, and water network [9] |
| Dipole Moment | Aligned carbonyl (μ ≈ 4.0 D) | Electrostatic complementarity with α-helix dipoles and charged residues | PKM2 activators leverage dipole to stabilize Arg192 guanidinium group (ΔΔG = -2.3 kcal/mol) [10] |
| Stereoelectronic Effects | n→π* conjugation (amide resonance) | Reduced carbonyl reactivity (hydrolysis t₁/₂ > 24h) | Tetrahydroquinoline-pyrrolidinone hybrids show oral bioavailability >45% in rodent models [10] |
| Spatial Projection | Defined exit vector at C4 position | Optimal positioning of hydrophobic/charged substituents | Bicyclo[2.2.2]octane extension in AA-115/APG-115 fills MDM2 Leu26/Leu100 pocket [9] |
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4